molecular formula C5H7ClOS B1494326 1-Chloro-3-ethanethioylpropan-2-one

1-Chloro-3-ethanethioylpropan-2-one

Cat. No.: B1494326
M. Wt: 150.63 g/mol
InChI Key: QORBTYIRDCASFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-ethanethioylpropan-2-one (CAS 802868-31-1, C5H8ClNOS) is a chlorinated ketone featuring an ethanethioyl (-SCOCH2CH3) substituent.

Properties

Molecular Formula

C5H7ClOS

Molecular Weight

150.63 g/mol

IUPAC Name

1-chloro-4-sulfanylidenepentan-2-one

InChI

InChI=1S/C5H7ClOS/c1-4(8)2-5(7)3-6/h2-3H2,1H3

InChI Key

QORBTYIRDCASFD-UHFFFAOYSA-N

Canonical SMILES

CC(=S)CC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a detailed comparison with analogous compounds, focusing on structural variations and their implications:

Substituent Type and Position

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Substituent Features Reactivity/Biological Impact Reference
1-Chloro-3-ethanethioylpropan-2-one C5H8ClNOS Ethanethioyl (-SCOCH2CH3) at position 3 High electrophilicity due to chlorine; sulfur enhances nucleophilic substitution
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one C12H12ClF3OS Trifluoromethylthio (-SCF3) and ethyl groups on aromatic ring Enhanced lipophilicity and metabolic stability compared to ethanethioyl derivatives
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one C12H15ClOS Methylthio (-SCH3) and ethyl groups Lower steric hindrance than trifluoromethylthio analogs; modulates enzyme inhibition
1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one C11H9Cl2F3OS Chloromethyl and trifluoromethylthio groups Dual electrophilic sites (Cl and chloromethyl); increased cross-reactivity in alkylation
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one C10H9ClF3NO Amino (-NH2) and trifluoromethyl (-CF3) groups Amino group facilitates hydrogen bonding; CF3 improves bioavailability

Functional Group Variations

  • Chlorine vs. Bromine : Substituting chlorine with bromine (e.g., 1-Chloro-1-(3-bromo-4-(methylthio)phenyl)propan-2-one) increases molecular polarizability and alters nucleophilic attack kinetics .
  • Thioether vs. Carbonyl: Compounds like 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one replace the ketone with an amine, shifting reactivity from electrophilic to nucleophilic dominance .
  • Positional Isomerism : For example, 1-Chloro-3-(benzothiophen-2-yl)propan-2-one lacks the methyl group present in 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one, reducing steric effects and altering binding affinity to biological targets .

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